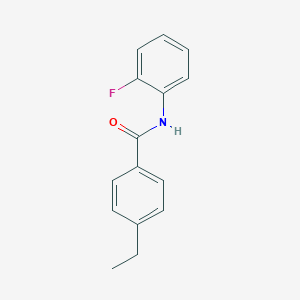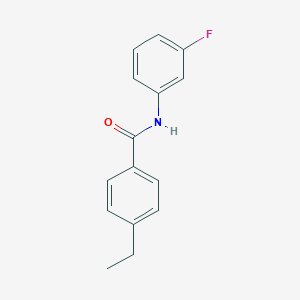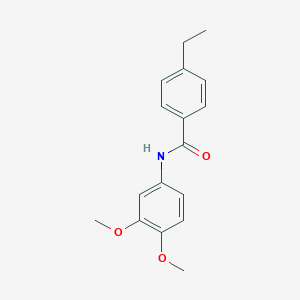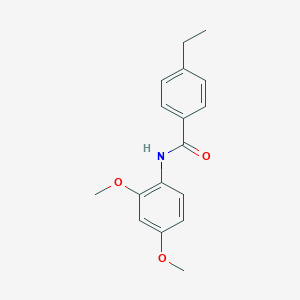![molecular formula C22H18O6 B290505 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate](/img/structure/B290505.png)
3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate, also known as OMBPE, is a chemical compound that has shown significant potential in scientific research applications. This compound is a member of the family of benzophenone derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate is not fully understood. However, it is believed that the compound works by inhibiting the activity of specific enzymes in the human body. This inhibition leads to the disruption of various biochemical processes, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate has shown promising results in various scientific research applications. However, there are also limitations to the use of 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate in lab experiments. For example, the compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate. One potential direction is the development of new drugs that target specific enzymes in the human body. Additionally, further research is needed to fully understand the mechanism of action of 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate. This understanding could lead to the development of more effective treatments for cancer. Finally, more research is needed to explore the potential uses of 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate in other scientific research applications.
Métodos De Síntesis
The synthesis of 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate can be achieved through various methods. One of the most commonly used methods involves the reaction between 3-hydroxyphenyl 2-methoxybenzoate and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate with a high yield.
Aplicaciones Científicas De Investigación
3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate has shown significant potential in scientific research applications. It has been used as a photosensitizer in photodynamic therapy, a technique used to treat cancer. 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate has also been used in the development of new drugs that target specific enzymes in the human body.
Propiedades
Fórmula molecular |
C22H18O6 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
[3-(2-methoxybenzoyl)oxyphenyl] 2-methoxybenzoate |
InChI |
InChI=1S/C22H18O6/c1-25-19-12-5-3-10-17(19)21(23)27-15-8-7-9-16(14-15)28-22(24)18-11-4-6-13-20(18)26-2/h3-14H,1-2H3 |
Clave InChI |
HGOWKOZVJIPMEP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3OC |
SMILES canónico |
COC1=CC=CC=C1C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





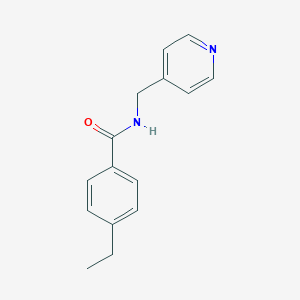
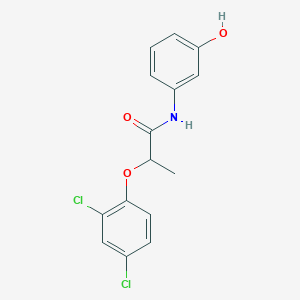

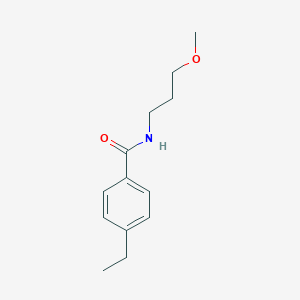
![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B290434.png)


